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Compound of Interest

Compound Name: 4-tert-Butyl-N,N-dimethylaniline

Cat. No.: B1206110

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-tert-Butyl-N,N-
dimethylaniline

This guide provides a comprehensive analysis of the spectroscopic data for 4-tert-Butyl-N,N-
dimethylaniline (CAS No: 2909-79-7), a substituted aromatic amine often utilized as a
chemical intermediate and polymerization accelerator.[1] For professionals in research and
drug development, a thorough understanding of its spectroscopic signature is paramount for
structural verification, purity assessment, and quality control. This document synthesizes data
from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS) to build a complete structural profile of the molecule.

Molecular Structure and Spectroscopic Overview

4-tert-Butyl-N,N-dimethylaniline possesses a simple yet illustrative structure for
spectroscopic analysis. It features a para-substituted benzene ring with a strong electron-
donating dimethylamino group [-N(CHs)z] and a bulky, electron-donating tert-butyl group [-
C(CHB5)s]. This specific arrangement creates a distinct and predictable pattern in its various
spectra, which we will deconstruct in the following sections.

The molecular formula is Ciz2H19N, with a molecular weight of approximately 177.29 g/mol .[2]

[3]

Caption: Molecular structure of 4-tert-Butyl-N,N-dimethylaniline with atom numbering for
NMR correlation.
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Infrared (IR) Spectroscopy: Functional Group
Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule,
causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the
bond type and the functional groups present, serving as a molecular fingerprint.

Experimental Protocol: Acquiring the FT-IR Spectrum

e Sample Preparation: A small drop of the neat liquid sample (4-tert-Butyl-N,N-
dimethylaniline is a liquid at room temperature) is placed between two polished sodium
chloride (NaCl) or potassium bromide (KBr) salt plates.[4]

o Background Scan: A background spectrum of the empty spectrometer is recorded to account
for atmospheric COz and Hz0, as well as instrument optics.

o Sample Scan: The prepared sample is placed in the instrument's sample holder, and the
spectrum is acquired.

o Data Processing: The instrument's software automatically subtracts the background from the
sample spectrum to produce the final absorbance or transmittance plot.

Interpretation of the IR Spectrum

The IR spectrum of 4-tert-Butyl-N,N-dimethylaniline is characterized by absorptions from its
aromatic and aliphatic C-H bonds, the C-N bond, and the C=C bonds of the benzene ring.
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Wavenumber . . . .

Intensity Assignment Vibrational Mode
(cm™)
~3050-3020 Medium-Weak Aromatic C-H Stretching

Aliphatic C-H (tert- ]
2960-2870 Strong Stretching
butyl & N-methyl)

~1615, ~1520 Medium-Strong Aromatic C=C Stretching
~1365 Strong C-H (tert-butyl) Bending (Umbrella)
~1230 Strong Aryl C-N Stretching

C-H out-of-plane bend )
~820 Strong o Bending
(para-substitution)

e C-H Stretching: Strong peaks just below 3000 cm~! arise from the abundant methyl groups
of the tert-butyl and dimethylamino substituents. Weaker absorptions above 3000 cm~1* are
characteristic of the C-H bonds on the aromatic ring.

e Aromatic Region: Two distinct peaks around 1615 cm~* and 1520 cm~* are indicative of the
carbon-carbon double bond stretching within the benzene ring.

e C-N Stretch: A strong absorption around 1230 cm~1 corresponds to the stretching vibration of
the aryl C-N bond, a key identifier for aromatic amines.

o Substitution Pattern: A strong band near 820 cm~1 is highly characteristic of the out-of-plane
C-H bending for a 1,4-disubstituted (para) benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of an organic molecule.

Experimental Protocol: Sample Preparation and Data
Acquisition
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o Sample Preparation: Approximately 5-10 mg of 4-tert-Butyl-N,N-dimethylaniline is
dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm
NMR tube.

 Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an
internal reference standard, with its signal defined as 0.00 ppm.[5]

o Data Acquisition: The sample is placed in the NMR spectrometer. For *H NMR, a standard
pulse sequence is used. For 13C NMR, a proton-decoupled sequence is typically employed to
produce a spectrum of singlets, simplifying interpretation.[6]

'H NMR Spectrum Interpretation

The *H NMR spectrum is simple and highly symmetric, reflecting the molecule's structure.
Three distinct signals are expected.
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Chemical Shift

Integration
(3, ppm)

Multiplicity

Assignment

Causality

~7.2-7.4 2H

Doublet (d)

H2 / He

Protons ortho to
the bulky tert-
butyl group are
deshielded by
the aromatic ring

current.

~6.6-6.8 2H

Doublet (d)

H3 / HS

Protons ortho to
the strongly
electron-donating
-N(CHs)z group
are significantly
shielded.

Singlet (s)

N-(CHs)2

Protons on the
methyl groups
attached to
nitrogen. The
singlet indicates
no adjacent

protons.

~1.3 9H

Singlet (s)

C-(CHs)s

Protons of the
three equivalent
methyl groups of
the tert-butyl
substituent. The
singlet confirms
no adjacent

protons.

o Aromatic Protons: The para-substitution pattern creates an AA'BB' system, which often

appears as two distinct doublets. The protons (H3 and H°) adjacent to the electron-donating

amino group are shifted upfield (lower ppm), while the protons (H2 and H®) adjacent to the

tert-butyl group appear further downfield.
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 Aliphatic Protons: Both the N-methyl and tert-butyl protons appear as sharp singlets because
they have no neighboring protons to couple with. Their integration values of 6H and 9H,
respectively, are definitive.

13C NMR Spectrum Interpretation

The proton-decoupled 3C NMR spectrum shows six unique carbon signals, consistent with the
molecule's symmetry.
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Chemical Shift (6, ppm) Assignment Causality

Aromatic carbon directly
attached to the nitrogen atom;
148150 - strongly deshielded by
nitrogen's electronegativity but
shielded by its resonance

effect.

Aromatic carbon bearing the
143-145 - tert-butyl group. Its chemical
shift is influenced by the alkyl

substitution.

125-127 C2/ Cs Aromatic carbons ortho to the
tert-butyl group.

Aromatic carbons ortho to the -

N(CHs)z group; strongly
~111-113 Cc3/C> shielded by the electron-

donating resonance effect of

the nitrogen.

Carbon atoms of the N-methyl

~40-41 CHs-N

groups.

Quaternary carbon of the tert-
~34 C(CHs)s

butyl group.

Carbon atoms of the methyl
~31-32 C(CHs)3 groups in the tert-butyl

substituent.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the
substituents. C! (attached to N) and C# (attached to the t-Bu group) are quaternary and have
distinct shifts. The carbons ortho to the amino group (C3/C>) are significantly shielded (upfield
shift) due to strong electron donation, while the C%/C® carbons are less affected.

« Aliphatic Carbons: The shifts for the aliphatic carbons are in the expected regions for N-
methyl and tert-butyl groups.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Principle: In Electron lonization (EI) Mass Spectrometry, high-energy electrons bombard the
molecule, ejecting an electron to form a radical cation known as the molecular ion (M*e).[7]
This ion provides the molecular weight. The excess energy causes the molecular ion to break
apart into smaller, charged fragments, creating a unique fragmentation pattern that offers
structural clues.

Experimental Protocol: EI-MS Analysis

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: The sample is vaporized and enters the ionization chamber, where it is
bombarded by a 70 eV electron beam.

o Acceleration & Deflection: The resulting positive ions are accelerated into a magnetic or
electric field, where they are separated based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 4-tert-Butyl-N,N-dimethylaniline is dominated by a very stable
fragment resulting from the loss of a methyl group.
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Proposed . L
m/z Value Identity Significance
Fragment

Confirms the
molecular weight. Its
177 [C12H19oN]*e Molecular lon (M*e) odd value is
consistent with the
Nitrogen Rule.[8]

Base Peak. Loss of a
methyl radical from

the tert-butyl group

162 [M - CHs]* [C11H1eN]*
forms a very stable
tertiary benzylic
carbocation.
Loss of the entire tert-
120 [M - CaHo]* [CsH1oN]*

butyl group.

e Molecular lon (M*e): A peak at m/z 177 corresponds to the intact molecular ion.[2] The
presence of a single nitrogen atom results in an odd molecular weight, a useful diagnostic
known as the Nitrogen Rule.[8]

e Base Peak (m/z 162): The most intense peak (base peak) in the spectrum appears at m/z
162. This corresponds to the loss of a methyl radical (*CHs, mass 15) from the molecular ion.
This fragmentation is highly favored because it results in a resonance-stabilized tertiary
benzylic carbocation, which is an exceptionally stable species.[9]

Molecular lon (M*e)
m/z = 177

Base Peak [M-15]*
m/z = 162
(Benzylic Carbocation)
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Caption: Primary fragmentation pathway of 4-tert-Butyl-N,N-dimethylaniline in EI-MS.

Conclusion

The spectroscopic analysis of 4-tert-Butyl-N,N-dimethylaniline provides a clear and self-
validating picture of its molecular structure. IR spectroscopy confirms the presence of the key
functional groups (aromatic amine, alkyl groups) and the para-substitution pattern. *H and 13C
NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework,
confirming the symmetry and connectivity of the molecule. Finally, mass spectrometry verifies
the molecular weight and reveals a characteristic fragmentation pattern dominated by the
formation of a stable benzylic carbocation. Together, these techniques offer a robust and
definitive method for the identification and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1206110#4-tert-butyl-n-n-dimethylaniline-
spectroscopic-data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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